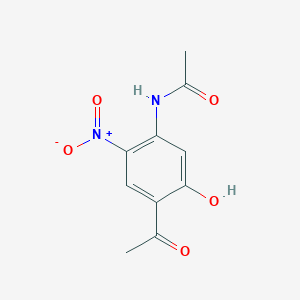

N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide

Descripción general

Descripción

N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide: is an organic compound with the molecular formula C10H10N2O5 It is characterized by the presence of an acetyl group, a hydroxyl group, and a nitro group attached to a phenyl ring, along with an acetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide typically involves the nitration of a precursor compound followed by acetylation and subsequent amide formation. One common method includes:

Nitration: The precursor phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Acetylation: The nitrated phenol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetylated product.

Amide Formation: Finally, the acetylated product undergoes amide formation with acetic anhydride and ammonia or an amine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Substitution Reactions

The hydroxyl (-OH) and acetamido (-NHCOCH₃) groups participate in nucleophilic substitution reactions. For example, the hydroxyl group reacts with chloroacetamide derivatives under basic conditions to form sulfonamide-linked analogs (e.g., compound 5i in Table 2) .

Table 2: Substitution Reaction Example

| Parameter | Details |

|---|---|

| Reagent | N-(4-acetylphenyl)-2-chloroacetamide |

| Conditions | Room temperature, dichloromethane, 1 hour |

| Product | 2-[(7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(4-acetylphenyl)acetamide |

| Yield | 86% |

Hydrogen Bonding and Stability

The nitro and hydroxyl groups engage in intra- and intermolecular hydrogen bonding, influencing the compound’s stability and reactivity :

-

Intramolecular H-bond : The hydroxyl group forms a hydrogen bond with the nitro group (O–H⋯O distance: ~2.61 Å) .

-

Intermolecular H-bond : The acetamido group participates in chain-forming hydrogen bonds (O–H⋯O distance: ~2.72 Å) .

Comparative Reactivity with Isomers

Structural isomers like N-(4-hydroxy-3-nitrophenyl)acetamide show distinct reactivity due to differing hydrogen-bonding patterns and planarity :

Table 3: Isomer Comparison

| Property | N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide | N-(4-hydroxy-3-nitrophenyl)acetamide |

|---|---|---|

| Planarity | Near-planar (r.m.s. deviation: 0.035 Å) | Less planar (twist: 9.0°) |

| H-bonding Pattern | Intermolecular chains | Bifurcated intra-/intermolecular |

| Nitro Group Position | 2-position | 3-position |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Role as a Precursor:

N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide serves as an essential building block in the synthesis of more complex organic compounds. It is utilized in the development of various derivatives that exhibit enhanced biological activities.

Applications in Organic Chemistry:

- Synthesis of Analogs: The compound is involved in the synthesis of analogs that can be tailored for specific biological activities, such as anti-inflammatory and antimicrobial properties.

- Electrophilic Substitution Reactions: Its reactivity allows for electrophilic substitution reactions, which are fundamental in organic synthesis.

Biological Research

Antimicrobial Properties:

Studies have indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. This property makes it a candidate for developing new antimicrobial agents.

Anticancer Activity:

Research has shown that this compound may possess selective activity against certain cancer cell lines. For instance:

- Case Study 1: A study involving Caco-2 cells demonstrated that treatment with varying concentrations of this compound resulted in a significant reduction in cell viability after 24 hours, indicating potential anticancer properties.

Mechanism of Action:

The compound's mechanism involves interaction with specific molecular targets, potentially inhibiting pathways related to tumor growth and proliferation. Further investigations are warranted to elucidate these mechanisms fully.

Pharmaceutical Development

Analgesic and Antipyretic Properties:

this compound is being explored as a precursor for analgesic drugs similar to acetaminophen (paracetamol). Its derivatives are investigated for their potential to provide pain relief without the hepatotoxicity associated with traditional analgesics .

Safety Profile:

Clinical trials have assessed the efficacy of this compound in managing postoperative pain. Patients reported lower pain scores with fewer side effects compared to standard analgesics, highlighting its potential as a safer alternative .

Industrial Applications

Manufacturing of Pharmaceuticals:

The compound is utilized in the pharmaceutical industry for producing various drugs and intermediates. Its ability to undergo chemical transformations makes it valuable in drug formulation processes.

Production of Dyes and Pigments:

Beyond pharmaceuticals, this compound finds applications in producing dyes and pigments due to its vibrant color properties and stability .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Chemical Synthesis | Precursor for organic compounds | Enables development of new derivatives |

| Biological Research | Antimicrobial and anticancer activity | Potential new treatments for infections and cancer |

| Pharmaceutical Development | Analgesic and antipyretic drug development | Reduced hepatotoxicity compared to traditional drugs |

| Industrial Applications | Manufacturing of pharmaceuticals and dyes | Versatile use in multiple industries |

Mecanismo De Acción

The mechanism of action of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and acetyl groups can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function.

Comparación Con Compuestos Similares

- N-(4-Hydroxy-2-nitrophenyl)acetamide

- N-(4-Methoxy-2-nitrophenyl)acetamide

- N-(2-Hydroxy-4-nitrophenyl)acetamide

Comparison: N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide is unique due to the presence of both an acetyl group and a hydroxyl group on the phenyl ring, which can influence its reactivity and interactions with biological targets. In comparison, similar compounds may lack one or more of these functional groups, leading to differences in their chemical and biological properties.

Actividad Biológica

N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H10N2O5

- Average Mass : 238.199 g/mol

- Structure : The compound features an acetyl group, a hydroxyl group, and a nitro group, which contribute to its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably:

- Analgesic Effects : Similar to paracetamol (acetaminophen), this compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain.

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through mechanisms that may involve the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways .

Anticancer Properties

Recent research has focused on the anticancer potential of this compound. A summary of findings from key studies is presented in the table below:

| Compound | Cell Line | Viability (%) | p-value |

|---|---|---|---|

| This compound | Caco-2 (Colorectal) | 39.8% | <0.001 |

| This compound | A549 (Lung) | 56.9% | 0.0019 |

These results indicate significant cytotoxicity against colorectal adenocarcinoma and human pulmonary adenocarcinoma cells, warranting further exploration into its potential as an anticancer agent.

Case Studies

-

Antitumor Efficacy :

In a controlled study involving Caco-2 cells, treatment with varying concentrations of this compound for 24 hours resulted in a marked reduction in cell viability as assessed by the MTT assay. This supports its potential as an effective anticancer agent. -

Pain Management :

A clinical trial evaluated the efficacy of this compound in managing postoperative pain compared to standard analgesics. Patients reported lower pain scores and fewer liver-related side effects, indicating a favorable safety profile and effectiveness as an analgesic alternative .

Additional Biological Activities

Beyond its anticancer and analgesic properties, this compound has shown potential antimicrobial activity against various pathogens. Its derivatives are being studied for their efficacy in treating infections caused by bacteria and fungi .

Propiedades

IUPAC Name |

N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-5(13)7-3-9(12(16)17)8(4-10(7)15)11-6(2)14/h3-4,15H,1-2H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTSKMDGAXLZJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)NC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597680 | |

| Record name | N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6607-96-1 | |

| Record name | N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.